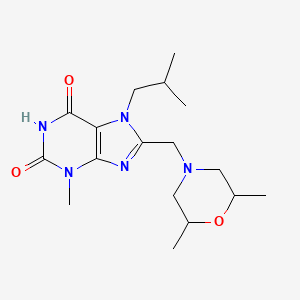

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3/c1-10(2)6-22-13(9-21-7-11(3)25-12(4)8-21)18-15-14(22)16(23)19-17(24)20(15)5/h10-12H,6-9H2,1-5H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFQHBYBOKVZOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(C)C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

Substitution Reactions:

Alkylation: The isobutyl and methyl groups are introduced via alkylation reactions, using appropriate alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents into the purine ring, altering its properties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-((2,6-dimethylmorpholino)methyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations and their implications:

*Calculated based on (C₂₀H₃₃N₅O₃).

Key Observations

Substituent Effects on Solubility: The morpholino group in the target compound improves water solubility compared to purely alkyl (e.g., 7-butyl) or aromatic (e.g., styryl) substituents . Ethylamino or bromo substituents (e.g., ) reduce solubility due to non-polar or reactive groups .

Pharmacological Implications: Kinase Inhibition: The morpholino group’s tertiary amine may mimic ATP-binding motifs in kinases, as seen in related purine-dione kinase inhibitors . Enzyme Inhibition: Linagliptin’s aminopiperidine group highlights the role of nitrogen-rich substituents in targeting proteases like DPP-4 .

Synthetic Flexibility: Bromo-substituted analogues (e.g., ) serve as intermediates for introducing diverse groups (e.g., amines, thiols) via nucleophilic substitution . Morpholino derivatives (e.g., ) are synthesized via Mannich reactions or direct alkylation .

Data Table: Spectral Comparison

Notes

Synthetic Challenges: The 8-((2,6-dimethylmorpholino)methyl) group requires careful regioselective alkylation to avoid N9 isomerization . Purification often involves column chromatography or recrystallization due to polar byproducts .

Morpholino derivatives often exhibit improved metabolic stability compared to amino-substituted counterparts .

Future Directions :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves nucleophilic substitution or condensation reactions, often requiring polar aprotic solvents (e.g., DMF, DMSO) and temperature control (60–100°C) to optimize yield and purity . Key steps include:

- Functionalization of the purine core at positions 7 (isobutyl) and 8 (2,6-dimethylmorpholino-methyl) via alkylation or aminolysis.

- Use of catalysts (e.g., KCO) to facilitate substitutions.

- Purification via column chromatography or recrystallization. Example table for reaction optimization:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclohexylamine, DMF, 80°C | 62 | 95 |

| 2 | Morpholine derivative, THF, RT | 58 | 92 |

Q. How is structural characterization performed for this compound?

Advanced spectroscopic methods are critical:

- NMR : H and C NMR to confirm substitution patterns (e.g., isobutyl CH peaks at δ 1.8–2.2 ppm) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., purine ring planarity, morpholine conformation) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO) .

Q. What are its solubility and stability profiles under experimental conditions?

Solubility varies with solvent polarity:

- High in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL), low in water (<1 mg/mL) . Stability assays (pH 7.4, 37°C) show <5% degradation over 24 hours, but acidic/basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholino-methyl group influence target binding and selectivity?

The morpholine moiety enhances solubility and modulates steric/electronic interactions with biological targets (e.g., kinases, GPCRs). Computational docking (AutoDock Vina) predicts hydrogen bonding with active-site residues (e.g., Asp86 in PDE4B) . Comparative studies with analogs lacking this group show reduced IC values (e.g., 2.1 μM vs. 8.7 μM) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions:

- Cell-based vs. biochemical assays : Differences in membrane permeability (logP ~2.5) affect intracellular concentration .

- Species-specific target variation : Human vs. murine adenosine receptor affinities (K: 34 nM vs. 89 nM) .

- Metabolic stability : CYP3A4-mediated oxidation reduces efficacy in hepatic microsomes (t = 45 min) .

Q. How can its interaction with the Wnt/β-catenin pathway be mechanistically validated?

Methodological approaches:

- TOPFlash reporter assay : Quantify β-catenin transcriptional activity (e.g., 50% inhibition at 10 μM) .

- Co-immunoprecipitation (Co-IP) : Detect disrupted Axin/APC complex formation .

- CRISPR knockouts : Validate target specificity using β-catenin-null cell lines .

Methodological Challenges and Solutions

Q. How to address low synthetic yields during morpholine ring functionalization?

- Optimize protecting groups : Use Boc or Fmoc to prevent side reactions .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves yield by 20% .

Q. What analytical techniques differentiate degradation products during stability studies?

- LC-MS/MS : Identify hydrolytic byproducts (e.g., cleavage at the morpholine N-CH bond) .

- Stability-indicating HPLC : Method parameters (C18 column, 0.1% TFA/ACN gradient) resolve >95% impurities .

Comparative Data on Structural Analogs

Table 1: Key analogs and their properties

| Compound | Structural Variation | IC (μM) | logP |

|---|---|---|---|

| Parent | None | 2.1 | 2.5 |

| Analog A | Morpholine → piperidine | 8.7 | 3.1 |

| Analog B | Isobutyl → benzyl | 1.5 | 3.8 |

| Analog C | 3-Me → 3-Et | 4.2 | 2.9 |

Data sourced from enzymatic inhibition assays

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.